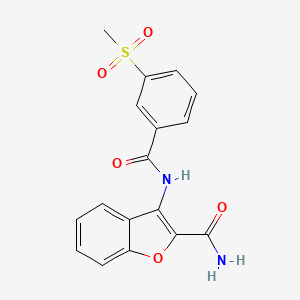

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, is a molecule that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound with a fused benzene and furan ring. The presence of the methylsulfonyl group and the benzamido moiety suggests that this compound could have interesting chemical and biological properties. Benzofuran derivatives have been widely studied for their potential pharmacological activities, including antiarrhythmic and ischemic cell death inhibitory effects .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, a series of 3-substituted-benzofuran-2-carboxylic esters, which are structurally related to the compound , were synthesized and evaluated for their biological activity . Another relevant synthesis approach is the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions, which provides a method to construct methylsulfonylated benzofurans . Although the exact synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which can be further modified with various substituents. The methylsulfonyl group is a common substituent that can influence the molecule's electronic properties and its interactions with biological targets. The crystal structure of related compounds, such as methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, shows that the methylsulfinyl substituent can lie on opposite sides of the benzofuran plane, which may affect the compound's overall shape and reactivity .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. The presence of the methylsulfonyl group can make the compound a participant in sulfonylation reactions. The amide group in the benzamido moiety could engage in amide bond formation or cleavage reactions. The papers provided do not detail specific reactions for this compound, but insights can be drawn from the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the introduction of a sulfur atom in the benzofuran ring can significantly improve biological activity, as seen in the case of ischemic cell death inhibitors . The crystal structures of related compounds reveal that intermolecular interactions, such as aromatic π–π interactions and hydrogen bonding, can stabilize the crystal lattice, which may have implications for the solubility and stability of the compound . The exact physical and chemical properties of this compound would need to be determined experimentally.

Scientific Research Applications

Molecular Structure and Properties

The study of molecules similar to 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide often involves an examination of their molecular structures and properties. For example, compounds with benzofuran units and methylsulfanyl substituents have been characterized for their crystal structures, showcasing intermolecular interactions such as hydrogen bonding and π-π interactions, which are critical in understanding the compound's behavior and stability in various conditions (Choi et al., 2008), (Choi et al., 2009).

Synthesis and Catalysis

The synthesis and catalytic application of benzofuran derivatives are of significant interest. Innovations in synthetic methodologies, such as microwave-assisted synthesis, offer efficient routes to benzofuran-2-carboxamide derivatives with potential biological activities. These synthetic approaches not only expand the chemical space of benzofuran derivatives but also provide insights into more sustainable and efficient chemical processes (Xie et al., 2014).

Biological Activity

Compounds structurally related to this compound have been evaluated for various biological activities. The synthesis and biological evaluation of new benzofuran carboxamide derivatives, for instance, have demonstrated potential antimicrobial, anti-inflammatory, and antioxidant activities. These findings underscore the importance of benzofuran derivatives in the development of new therapeutic agents (Lavanya et al., 2017).

Electrophysiological Activity

The exploration of benzamides and sulfonamides, including molecules with functionalities similar to this compound, has led to the discovery of compounds with potent Class III antiarrhythmic activity. Such studies are pivotal for the development of new therapeutic options for arrhythmias, highlighting the potential of these molecules in medical research (Ellingboe et al., 1992).

Mechanism of Action

Target of Action

The primary targets of benzofuran derivatives, such as 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, are often associated with various biological activities. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been identified as potential inhibitors targeting EGFR in lung cancer .

Mode of Action

The mode of action of this compound is likely related to its interaction with its targets. The compound may bind to its target proteins, leading to changes in their function. For example, benzofuran-1,2,3-triazole hybrids have been shown to interact with the EGFR receptor, forming stable interactions with the active site of the receptor .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with benzofuran derivatives . .

Pharmacokinetics

In silico adme studies on benzofuran-1,2,3-triazole hybrids suggest that these compounds have good pharmacokinetic and safety profiles .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of benzofuran derivatives, the effects could range from anti-tumor to anti-viral activities .

Safety and Hazards

The compound “3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” is intended for research use only and not for human or veterinary use.

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name |

3-[(3-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-25(22,23)11-6-4-5-10(9-11)17(21)19-14-12-7-2-3-8-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYENCAFYAKZERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)

![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)